molecular formula C18H16Cl2N2O2 B2639307 N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide CAS No. 477768-26-6

N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2639307
CAS No.: 477768-26-6
M. Wt: 363.24
InChI Key: XTFNJYKHJFJMBI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of two chlorophenyl groups attached to a pyrrolidine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the corresponding carboxylic acid or its derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Flow Synthesis: Depending on the scale of production, the synthesis may be carried out in batch reactors or continuous flow systems.

    Purification and Isolation: The final product is typically purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways, resulting in physiological changes.

Comparison with Similar Compounds

N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and carboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-5-7-14(8-6-13)21-18(24)16-9-10-17(23)22(16)11-12-3-1-2-4-15(12)20/h1-8,16H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFNJYKHJFJMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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